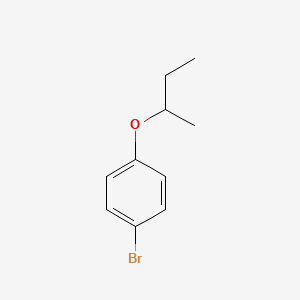

1-Bromo-4-(butan-2-yloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

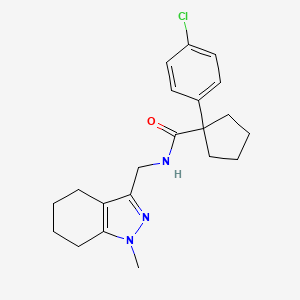

The compound "1-Bromo-4-(butan-2-yloxy)benzene" is a brominated aromatic compound with a butan-2-yloxy substituent at the para position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactions, synthesis, and properties are discussed, which can provide insights into the behavior and characteristics of "this compound".

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of "1-Bromo-4-(3,7-dimethyloctyl)benzene" was achieved through a series of reactions, including bromination and alkylation, and characterized using NMR, IR spectroscopy, and elemental analysis . Similarly, the synthesis of "(Z)-1-Bromo-2-methyl-1-butene" involved a Wittig-Horner reaction, demonstrating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of various brominated benzene derivatives were determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in understanding the packing and stability of these compounds . These findings can be extrapolated to predict the molecular interactions that "this compound" may exhibit.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. The study on the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O resulted in both addition-elimination and substitution products, indicating the reactivity of brominated compounds towards nucleophiles . Additionally, the formation of long-chain alkyl halides from reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes suggests the potential for "this compound" to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the fluorescence properties of "1-Bromo-4-(2,2-diphenylvinyl)benzene" were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is attributed to the steric configuration that hinders tight intermolecular packing . This highlights the potential for "this compound" to exhibit unique optical properties.

Aplicaciones Científicas De Investigación

Synthesis of Molecular Electronics Components

1-Bromo-4-(butan-2-yloxy)benzene is utilized as a precursor for synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, serving as building blocks for thiol end-capped molecular wires in molecular electronics. The efficient transformation of aryl bromides into complex structures exemplifies the role of this compound in advancing the field of molecular electronics by enabling the creation of conductive materials with potential applications in nanoscale devices (Stuhr-Hansen et al., 2005).

Advances in Synthetic Chemistry

The compound's reactivity and utility in synthetic chemistry have been highlighted through its involvement in various synthetic procedures. It acts as a stable protecting group for hydroxyl groups, which can be removed by Pd-catalyzed amination followed by acid treatment. Moreover, it has been employed in the p-bromobenzylation of heterofunctional groups and carbon nucleophiles, showcasing its versatility in complex organic synthesis processes (Herzner & Seeberger, 2003).

Development of Luminescent Materials

Another significant application of this compound is in the synthesis of compounds exhibiting aggregation-induced emission (AIE) properties. This property is crucial for developing new luminescent materials, which have potential applications in bioimaging, sensors, and optoelectronic devices. The synthesis and fluorescence properties of derivatives of this compound have been explored to understand better and exploit this phenomenon for advanced material applications (Zuo-qi, 2015).

Contributions to Coordination Chemistry

In coordination chemistry, this compound derivatives have been used to synthesize novel metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity and specific surface areas, making them suitable for gas storage, separation, and catalysis applications. The synthesis of cadmium(II) MOFs with flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrates the utility of this compound in creating complex structures with potential industrial and environmental applications (Li et al., 2012).

Mecanismo De Acción

Mode of Action

The compound could potentially undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological target and the conditions in the biological system.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity could be affected by the pH of the environment .

Safety and Hazards

The safety data sheet for a similar compound, Bromo-4-butylbenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

Propiedades

IUPAC Name |

1-bromo-4-butan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGSCINCRHLIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)